![molecular formula C18H18FNO3 B2804922 4-(4-Fluorophenyl)-4-oxo-2-((1-phenylethyl)amino)butanoic acid CAS No. 1214217-33-0](/img/structure/B2804922.png)
4-(4-Fluorophenyl)-4-oxo-2-((1-phenylethyl)amino)butanoic acid
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Description
4-(4-Fluorophenyl)-4-oxo-2-((1-phenylethyl)amino)butanoic acid, also known as FUB-AMB, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the aminoalkylindole class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. FUB-AMB has been shown to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids.
Scientific Research Applications
- 4-Fluorophenylacetic acid serves as an intermediate in the production of fluorinated anesthetics . Researchers explore its potential role in enhancing anesthetic properties, stability, and safety.
- The compound’s unique structure makes it a valuable building block for organic synthesis. Scientists investigate its use in catalytic reactions, including protodeboronation of alkyl boronic esters . This application contributes to the development of novel chemical transformations.
- A related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , has been synthesized via a two-step reaction. Investigations focus on its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer effects .
Anesthetic Development
Catalysis and Organic Synthesis
Pyrazole Derivatives
properties
IUPAC Name |
4-(4-fluorophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-12(13-5-3-2-4-6-13)20-16(18(22)23)11-17(21)14-7-9-15(19)10-8-14/h2-10,12,16,20H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHWGVIVSLPHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-4-oxo-2-((1-phenylethyl)amino)butanoic acid |
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